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Butan-1-ol;yttrium

purity specification trace metals precursor quality

Butan-1-ol;yttrium (CAS 111941-71-0), commonly supplied as Yttrium(III) butoxide solution [Y(OC₄H₉)₃], is a homoleptic yttrium alkoxide organometallic precursor. It is commercially available as a 0.5 M solution in toluene with a certified purity of ≥99.9% trace metals basis (equivalent to.

Molecular Formula C12H30O3Y
Molecular Weight 311.27 g/mol
CAS No. 111941-71-0
Cat. No. B1141644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButan-1-ol;yttrium
CAS111941-71-0
Molecular FormulaC12H30O3Y
Molecular Weight311.27 g/mol
Structural Identifiers
SMILESCCCCO.CCCCO.CCCCO.[Y]
InChIInChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3;
InChIKeyDFOMPYFFBAELGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butan-1-ol;yttrium (Yttrium(III) Butoxide, CAS 111941-71-0) Procurement Guide for Advanced Ceramic and Thin-Film Precursor Selection


Butan-1-ol;yttrium (CAS 111941-71-0), commonly supplied as Yttrium(III) butoxide solution [Y(OC₄H₉)₃], is a homoleptic yttrium alkoxide organometallic precursor . It is commercially available as a 0.5 M solution in toluene with a certified purity of ≥99.9% trace metals basis (equivalent to <1000 ppm total metallic impurities) . The compound serves as a liquid precursor for sol–gel synthesis of yttrium-containing oxide ceramics—including yttria-stabilized zirconia (YSZ), Y-doped BaZrO₃ proton-conducting electrolytes, and Y-doped BaTiO₃ dielectrics—as well as for chemical vapor deposition (CVD) of Y₂O₃ thin films [1][2].

Why Yttrium(III) Butoxide Cannot Be Replaced by Yttrium Isopropoxide, Nitrate, or Chloride in Sol–Gel and CVD Workflows


Yttrium alkoxide precursors are not interchangeable because ligand-dependent differences in hydrolysis kinetics, solubility, thermal decomposition pathways, and purity specifications directly govern ceramic microstructure and film quality [1]. Yttrium isopropoxide (Y(OiPr)₃) is noted in patent literature for its inherent instability relative to the butoxide analog, necessitating in-situ ligand exchange to the n-butoxide form prior to use in sol–gel processing [1]. Inorganic yttrium salts such as Y(NO₃)₃ and YCl₃ introduce counter-ions (nitrate, chloride) that can persist as contaminants in the final oxide and alter crystallization behavior, whereas the alkoxide route yields volatile alcohol by-products [2]. Furthermore, the 0.5 M toluene solution format of Y(OBu)₃ provides stoichiometric precision for multi-component sol–gel formulations (e.g., YSZ with Y/(Y+Zr) = 0.165) that is difficult to replicate with solid salt precursors requiring separate dissolution and assay [3].

Quantitative Differentiation Evidence for Yttrium(III) Butoxide (CAS 111941-71-0) vs. Closest Analogs and Alternatives


Purity Specification: ≥99.9% Trace Metals Basis vs. Yttrium Isopropoxide at ≥90%

Commercially supplied Yttrium(III) butoxide solution carries a certified purity of ≥99.9% trace metals basis (<1000 ppm total metallic impurities) . In contrast, the closest alkoxide analog—Yttrium(III) isopropoxide—is routinely supplied at ≥90% purity from major vendors (Thermo Scientific, Alfa Aesar, Aladdin) , representing approximately a 10-fold difference in allowable metallic impurity content.

purity specification trace metals precursor quality ceramic processing

Solution Format: Pre-Dissolved 0.5 M in Toluene Enables Stoichiometric Precision vs. Solid Precursors

Yttrium(III) butoxide is supplied as a pre-dissolved 0.5 M solution in toluene with defined density (0.9 g/mL at 25 °C) and refractive index (n20/D 1.495), enabling volumetric dispensing with known yttrium concentration for multi-component sol–gel formulations . In published CVD protocols for YSZ thermal barrier coatings, this solution is directly mixed with zirconium n-butoxide to achieve a precise Y/(Y+Zr) ratio of 0.165 [1]. Solid yttrium isopropoxide (powder, mp 160 °C) and yttrium nitrate hexahydrate require separate dissolution, concentration assay, and drying steps that introduce weighing errors and batch-to-batch variability .

solution precursor stoichiometric control sol-gel processing multi-component oxide

Hydrolytic Stability Advantage: Yttrium Butoxide Replaces Unstable Isopropoxide in Sol–Gel Superconductor Synthesis

U.S. Patent 5,106,828 explicitly teaches that yttrium isopropoxide is too unstable for direct use in sol–gel processing of YBa₂Cu₃O₇₋ₓ superconducting thin films, and must be converted in situ to the n-butoxide by ligand exchange with butanol prior to sol formation [1]. The patent describes a protocol wherein yttrium isopropoxide in toluene is treated with butanol and azeotropically distilled to replace isopropoxide ligands with n-butoxide ligands, yielding a stable 1 M solution in butanol [1]. The resulting yttrium butoxide is mutually soluble with barium butoxide and copper butoxide in butanol, forming a homogeneous sol that is not achievable with isopropoxide precursors [1].

hydrolytic stability alkoxide ligand exchange sol-gel processing superconductor thin film

CVD Deposition Rate: Yttrium Butoxide-Based System Achieves ~45 μm/hr for YSZ Thermal Barrier Coatings

In ORNL chemical vapor deposition experiments using yttrium butoxide (0.5 M in toluene) and zirconium n-butoxide (80 wt% in butanol) as precursor solutions, a deposition rate of approximately 45 μm/hr was achieved for YSZ coatings at a substrate temperature of ~970 °C and a chamber pressure of 7 torr [1]. This alkoxide-based system substantially outperformed earlier β-diketonate precursors (e.g., Y(tmhd)₃ and Zr(tmhd)₄), which were limited by low liquid solubility and consequently low gas-phase precursor concentration [1]. The model fit confirmed that deposition was transport-limited above ~1000 °C with >80% precursor depletion at the substrate surface [1].

CVD deposition rate YSZ coating thermal barrier precursor volatility

Nanocrystalline Y₂O₃ Formation Temperature: 400 °C from Butoxide-Derived Oxo-Hydroxide vs. 300 °C from Isopropoxide-Derived Material

Hubert-Pfalzgraf and Daniele (2004) studied hydrolytic transformations of three yttrium alkoxide clusters and reported that hydrolysis of the tert-butoxide cluster [Y₈O₆(OtBu)₁₂]ₘ yielded nanocrystalline (5–7 nm) cubic Y₂O₃ at 400 °C via annealing of an intermediate oxo-hydroxide [1]. In the same study, hydrothermal treatment of the isopropoxide cluster Y₅O(OiPr)₁₃ at 200 °C (10 h, 17 atm) produced amorphous Y₂O₃ plus crystalline Y(OH)₃ platelets and nanowires, with complete conversion to cubic Y₂O₃ requiring only 300 °C [1]. While the isopropoxide route achieves crystallization at a lower temperature, the tert-butoxide-derived material exhibits a different particle morphology and crystallization pathway.

nanocrystalline Y₂O₃ alkoxide hydrolysis crystallization temperature yttria powder

Dopant Homogeneity in Multi-Cation Oxides: Alkoxide Route Enables Higher Homogeneity than Salt-Based Methods

The lability of the M–OR bond in yttrium alkoxides facilitates formation of mixed-metal species at the molecular level, giving access to doped materials of high homogeneity and crystallinity, as demonstrated by Y₂O₃ matrices doped with Pr₂O₃ using the alkoxide route [1]. This contrasts with conventional solid-state synthesis from Y₂O₃ and dopant oxide powders, where homogeneity is limited by particle size and solid-state diffusion kinetics, often requiring repeated grinding and calcination cycles at temperatures exceeding 1200 °C . The sol–gel alkoxide approach achieves molecular-level mixing in solution prior to hydrolysis, enabling single-phase perovskite formation at lower temperatures . Yttrium butoxide is specifically cited as a key precursor for sol–gel synthesis of BaZr₀.₈Y₀.₂O₃₋δ proton-conducting electrolytes where stoichiometric control is critical for maximizing proton conductivity [2].

dopant homogeneity multi-cation oxide alkoxide precursor solid-state reaction comparison

Procurement-Driven Application Scenarios for Yttrium(III) Butoxide (CAS 111941-71-0) Based on Quantitative Differentiation Evidence


Protonic Ceramic Fuel Cell (PCFC) Electrolyte Synthesis via Sol–Gel: BaZr₀.₈Y₀.₂O₃₋δ

Yttrium(III) butoxide is the specified precursor for sol–gel synthesis of 20 mol% Y-doped BaZrO₃ (BaZr₀.₈Y₀.₂O₃₋δ, BZY20), a leading proton-conducting electrolyte for intermediate-temperature (500–700 °C) PCFCs and protonic ceramic electrolyzer cells (PCECs) . The ≥99.9% trace metals purity ensures that metallic impurities do not compromise proton conductivity, which is sensitive to dopant concentration and phase purity . The 0.5 M solution format enables precise Y/(Y+Zr) stoichiometric control in multi-component sol formulations. The documented absence of chloride or nitrate counter-ions eliminates a potential source of electrolyte poisoning that affects long-term fuel cell performance [1].

CVD of Yttria-Stabilized Zirconia (YSZ) Thermal Barrier Coatings for Turbine Blades

The combination of yttrium butoxide and zirconium n-butoxide has been validated by ORNL for low-pressure CVD of YSZ thermal barrier coatings, achieving deposition rates of ~45 μm/hr at 970 °C substrate temperature . The alkoxide precursor system circumvents the solubility limitations of β-diketonate precursors that had constrained earlier CVD process development . The defined 0.5 M concentration in toluene, established density (0.9 g/mL), and known thermal decomposition kinetics (Arrhenius-type, first-order in surface precursor concentration) provide a reproducible basis for CVD process modeling and scale-up to larger substrate geometries .

Sol–Gel Synthesis of Multi-Cation Superconducting Oxide Thin Films (YBa₂Cu₃O₇₋ₓ and Derivatives)

U.S. Patent 5,106,828 demonstrates that yttrium n-butoxide is essential for forming homogeneous, multi-alkoxide sols with barium butoxide and copper butoxide in butanol for YBa₂Cu₃O₇₋ₓ superconducting thin films . The patent explicitly teaches that yttrium isopropoxide is too unstable for this application and must be converted to the butoxide prior to sol formation . The mutual solubility of the three butoxides in butanol yields a clear sol that converts to a homogeneous gel upon exposure to water vapor, followed by pyrolysis at 700–1000 °C to form the crystalline superconducting phase . This scenario is particularly relevant for laboratories synthesizing REBCO-type superconductors via chemical solution deposition.

Y-Doped BaTiO₃ Dielectric Ceramics and Y₄Al₂O₉ Optoelectronic Nanoparticles

Yttrium(III) butoxide is specified as a precursor for solvothermal synthesis of Y-doped SnO₂ nanocrystals (electron transport layers in planar perovskite solar cells), Y-doped BaTiO₃ (dielectric/ferroelectric ceramics), and Y₄Al₂O₉ nanoparticles for LED and display applications . In each case, the alkoxide route provides molecular-level yttrium incorporation that is difficult to achieve with Y₂O₃ powder doping followed by solid-state diffusion. The high purity (≥99.9% trace metals basis) is critical for optoelectronic applications where impurity-mediated quenching centers reduce luminescence quantum yield .

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